![molecular formula C11H14INO B2879677 N-tert-butyl-2-iodobenzamide CAS No. 329003-19-2](/img/structure/B2879677.png)
N-tert-butyl-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-Butyl-2-iodobenzamide” is a chemical compound with the CAS Number: 329003-19-2 . It has a molecular weight of 303.14 and its IUPAC name is N-(tert-butyl)-2-iodobenzamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14INO . The InChI code for the compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3 . Its boiling point is 363.3±25.0 °C at 760 mmHg . The compound does not have a specified melting point .Wissenschaftliche Forschungsanwendungen
Directed Metalation Synthesis
N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. This approach facilitated the synthesis of complex organic molecules such as lunularic acid, showcasing the potential of N-tert-butyl-2-iodobenzamide in synthetic organic chemistry (Reitz & Massey, 1990).
Oxidation of Unactivated Methylene
The use of hypervalent iodine species for the oxidation of unreactive, remote, and isolated alkyl esters and amides to keto compounds under mild conditions highlights the reactivity of similar compounds in facilitating complex chemical transformations (Zhao, Yim, Tan, & Yeung, 2011).
Stereoselective Cyclization
N-alkenylamides cyclization with tert-Butyl hypoiodite under neutral conditions for synthesizing N-heterocycles demonstrates another application in synthesizing complex organic structures, offering a pathway to create diverse molecular architectures (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).
Annulation Reactions
The development of methods for the annulation of 2-aminobenzamides and tert-butyl nitrite to form 1,2,3-benzotriazine-4-(3H)-ones under mild conditions showcases the versatility of related compounds in constructing heterocyclic compounds, which are critical in medicinal chemistry (Yan et al., 2016).
Medium Effects in Protonation Equilibrium Studies
Studies on the protonation equilibrium and medium effects of N-tert-butylbenzamide offer insights into the solvation and protonation behavior of amides, which is vital for understanding reaction mechanisms and designing new reactions (Cox & Yates, 1981).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-tert-butyl-2-iodobenzamide is Sterol 14-alpha demethylase (CYP51) , a protein found in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the normal biosynthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol precursors, causing damage to the fungal cell membrane and ultimately leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico
Result of Action
The action of this compound results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
Eigenschaften
IUPAC Name |
N-tert-butyl-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMUOUBXYRXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.